11-Hydroxyicosa-5,8,12,14-tetraenoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
11-hydroxyicosa-5,8,12,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZRCCHPLVMMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868247 | |
| Record name | 11-Hydroxyicosa-5,8,12,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Regulation of 11 Hydroxyicosa 5,8,12,14 Tetraenoic Acid
Enzymatic Formation of 11-Hydroxyicosa-5,8,12,14-tetraenoic Acid
The conversion of arachidonic acid to 11-HETE is a complex process catalyzed by different enzyme systems within the cell. The two major pathways responsible for its synthesis are the cyclooxygenase (COX) and cytochrome P450 (CYP) pathways. oup.com
While the primary function of cyclooxygenase (COX) enzymes is the synthesis of prostaglandins (B1171923) and thromboxanes, they also contribute to the formation of 11-HETE as a byproduct. nih.govresearchgate.net Both major isoforms of COX, COX-1 and COX-2, can catalyze this reaction, which involves the introduction of a hydroperoxy group at the C-11 position of arachidonic acid to form 11-hydroperoxyeicosatetraenoic acid (11-HpETE). This intermediate is subsequently reduced to 11-HETE by the peroxidase activity inherent to the COX enzymes. nih.gov
Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme found in most tissues, where it plays a role in various physiological processes. nih.gov As a part of its catalytic cycle with arachidonic acid, COX-1 produces small quantities of 11-HETE alongside its main prostaglandin (B15479496) products. nih.govfrontiersin.org The formation of 11-HETE by COX-1 is a result of an alternative arrangement of arachidonic acid within the enzyme's active site. caymanchem.com Cultured rat aorta smooth muscle cells have been shown to produce 11-HETE via the COX pathway, and this production is inhibited by the COX inhibitor aspirin. nih.gov
Cyclooxygenase-2 (COX-2) is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, hormones, and growth factors. nih.gov Similar to COX-1, COX-2 also generates 11-HETE from arachidonic acid. nih.govfrontiersin.org In certain cell types, such as epithelial cells, 11-HETE has been identified as a significant metabolite derived from COX-2 activity. nih.gov The production of 11-HETE by both COX-1 and COX-2 has been observed in various cell types, including rat aorta smooth muscle cells, where its synthesis is stimulated by thrombin. nih.gov
A key feature of the COX-mediated synthesis of 11-HETE is its high degree of stereospecificity. Both COX-1 and COX-2 exclusively produce the 11(R) enantiomer of HETE. nih.govnih.govfrontiersin.orgcaymanchem.com This enantioselective production is a direct consequence of the specific orientation of arachidonic acid within the active site of the COX enzymes during catalysis. caymanchem.com The formation of 11(R)-HETE is a consistent finding across different studies and cell types where COX enzymes are the primary catalysts for 11-HETE synthesis. nih.govresearchgate.net
The cytochrome P450 (CYP) superfamily of enzymes represents another significant pathway for the metabolism of arachidonic acid, leading to the formation of a variety of eicosanoids, including 11-HETE. physiology.orgnih.gov Unlike the COX pathway, CYP-mediated hydroxylation can lead to the formation of both the (R) and (S) enantiomers of 11-HETE. nih.govfrontiersin.org
Several cytochrome P450 isoforms are capable of metabolizing arachidonic acid to hydroxyeicosatetraenoic acids (HETEs). Among these, Cytochrome P450 1B1 (CYP1B1) has been identified as a predominant enzyme in the formation of mid-chain HETEs, including 11-HETE. nih.govresearchgate.net CYP1B1 is expressed in various tissues, including the heart, and its activity contributes to the local production of 11-HETE. researchgate.netcdnsciencepub.com Studies have shown that CYP1B1 metabolizes arachidonic acid to produce both 11(R)- and 11(S)-HETE, with a predominance of the R-enantiomer in some experimental systems like rat liver microsomes. nih.govfrontiersin.org The role of CYP1B1 in producing these metabolites has been implicated in various physiological and pathophysiological processes. researchgate.netnih.gov
Data Tables
Table 1: Summary of Enzymes in 11-HETE Biosynthesis
| Enzyme/Pathway | Substrate | Product(s) | Enantioselectivity | Key Characteristics |
| Cyclooxygenase-1 (COX-1) | Arachidonic Acid | 11(R)-HETE | Exclusively 11(R) nih.govnih.gov | Constitutively expressed; produces 11-HETE as a byproduct of prostaglandin synthesis. nih.govnih.gov |
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | 11(R)-HETE | Exclusively 11(R) nih.govnih.gov | Inducible enzyme; produces 11-HETE as a byproduct. nih.govnih.gov |
| Cytochrome P450 (CYP) | Arachidonic Acid | 11(R)-HETE and 11(S)-HETE | Produces both enantiomers. nih.govfrontiersin.org | A major pathway for HETE formation, with specific isoforms like CYP1B1 playing a key role. researchgate.netcdnsciencepub.com |
Table 2: Characteristics of Key Enzymes Involved in 11-HETE Formation
| Enzyme | Location/Expression | Primary Function | Role in 11-HETE Synthesis |
| Cyclooxygenase-1 (COX-1) | Most tissues (constitutive) nih.gov | Prostaglandin and thromboxane (B8750289) synthesis. nih.gov | Byproduct formation of 11(R)-HETE. nih.gov |
| Cyclooxygenase-2 (COX-2) | Inducible in response to stimuli (e.g., inflammation). nih.gov | Prostaglandin synthesis in inflammation and other processes. nih.gov | Byproduct formation of 11(R)-HETE. nih.gov |
| Cytochrome P450 1B1 (CYP1B1) | Heart, liver, and other tissues. researchgate.netnih.gov | Metabolism of endogenous compounds and xenobiotics. researchgate.net | Major contributor to the formation of mid-chain HETEs, including 11(R)- and 11(S)-HETE. nih.govresearchgate.net |
Cytochrome P450 (CYP) Pathway Contributions
Enantioselective Production with Predominance of 11(R)-HETE
The enzymatic synthesis of 11-HETE is notably stereospecific, yielding predominantly the 11(R)-enantiomer. nih.gov This selective production is primarily attributed to the activity of cyclooxygenase (COX) enzymes and certain cytochrome P450 (CYP) isoforms.
Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins, can also produce 11(R)-HETE from arachidonic acid. nih.govhmdb.ca This occurs as a byproduct of the main prostaglandin synthesis pathway. nih.gov For instance, cultured rat aorta smooth muscle cells have been shown to produce significant amounts of 11-HETE alongside prostacyclin via the COX pathway when stimulated with arachidonic acid or thrombin. nih.govnih.gov
Cytochrome P450 (CYP) Pathway: Certain CYP enzymes are also capable of metabolizing arachidonic acid to 11-HETE. nih.gov Studies using rat liver microsomes have demonstrated the NADPH-dependent formation of both 11(R)-HETE and 11(S)-HETE, with the 11(R)-enantiomer being the more predominant product. nih.gov Cytochrome P450 1B1 (CYP1B1) has been identified as a significant contributor to the formation of 11-HETE. nih.gov
It is noteworthy that in the freshwater hydroid Hydra magnipapillata, cytosolic extracts can convert arachidonic acid into 11(R)-HETE, suggesting the presence of a unique, enantioselective lipoxygenase-like activity. nih.gov
Non-Enzymatic Formation of this compound
In contrast to the stereospecific enzymatic pathways, 11-HETE can also be formed non-enzymatically, resulting in a racemic mixture of both 11(R)- and 11(S)-HETE. nih.gov This process is intimately linked to cellular oxidative stress.
Role of Free Radical Oxidation of Arachidonic Acid
The non-enzymatic synthesis of 11-HETE is a direct consequence of the free radical-mediated oxidation of arachidonic acid. nih.gov This process is not catalyzed by enzymes and is initiated by reactive oxygen species (ROS) that attack the polyunsaturated fatty acid chain of arachidonic acid. nih.govyoutube.com This free radical attack can lead to the formation of various hydroxyeicosatetraenoic acids, including 11-HETE, as well as 8-HETE and 9-HETE. nih.gov The 11(S)-HETE enantiomer is primarily produced through this interaction of arachidonic acid with reactive oxygen species. nih.gov
Association with Lipid Peroxidation Processes
The formation of 11-HETE through free radical oxidation is a hallmark of lipid peroxidation. nih.gov Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids like arachidonic acid, which are abundant in cell membranes. youtube.commdpi.com Elevated levels of 11-HETE in plasma have been identified as a marker for lipid peroxidation, indicating heightened oxidative stress. nih.gov For example, increased levels of (±)11-HETE have been observed in in vitro models of lipid peroxidation induced by ferrous ammonium (B1175870) sulfate (B86663) in rat brain homogenates and in vivo in rat liver following exposure to carbon tetrachloride. caymanchem.com
The table below summarizes the key aspects of the enzymatic and non-enzymatic formation of 11-HETE.
| Formation Pathway | Key Enzymes/Processes | Predominant Enantiomer | Key Characteristics |
|---|---|---|---|
| Enzymatic | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Cytochrome P450 (CYP) enzymes (e.g., CYP1B1) | 11(R)-HETE | Enantioselective, occurs as a byproduct of prostaglandin synthesis or direct metabolism by CYPs. |
| Non-Enzymatic | Free radical oxidation, Lipid peroxidation | Racemic mixture (11(R)-HETE and 11(S)-HETE) | Non-stereospecific, associated with oxidative stress and cellular damage. |
Table of Chemical Compounds
Metabolic Fates and Downstream Products of 11 Hydroxyicosa 5,8,12,14 Tetraenoic Acid
Enzymatic Conversion to 11-Oxoeicosatetraenoic Acid (11-oxo-ETE)
A primary metabolic pathway for 11-HETE is its oxidation to 11-oxoeicosatetraenoic acid (11-oxo-ETE). This conversion is a key step in the regulation of 11-HETE levels and the generation of a metabolite with its own unique biological profile.
The enzymatic conversion of 11-HETE to 11-oxo-ETE is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Specifically, the 11R-enantiomer of HETE serves as a substrate for this enzyme nih.gov. 15-PGDH is a crucial enzyme in the catabolism of prostaglandins (B1171923) and other hydroxylated fatty acids nih.govuniprot.org. It facilitates the NAD+-dependent dehydrogenation (oxidation) of the hydroxyl group on these molecules, resulting in the formation of their corresponding keto (oxo) metabolites uniprot.orguniprot.org. In the case of 11(R)-HETE, 15-PGDH catalyzes its oxidation to 11-oxo-(5Z,8Z,12E,14Z)-eicosatetraenoic acid uniprot.org. This enzymatic reaction is a key regulatory point in eicosanoid signaling pathways.
| Enzyme | Substrate | Product | Cofactor |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 11(R)-Hydroxyicosa-5,8,12,14-tetraenoic acid (11(R)-HETE) | 11-Oxoeicosatetraenoic acid (11-oxo-ETE) | NAD+ |
Further Conjugation and Derivative Formation (e.g., Oxoeicosanoid-Glutathione Conjugates)
Following its formation, 11-oxo-ETE can undergo further metabolic modifications, including conjugation with glutathione (GSH). The formation of glutathione conjugates is a recognized pathway for the metabolism of various oxo-eicosanoids nih.gov. Research has indicated the enzymatic adduction of GSH to 11-oxo-ETE nih.gov. The structure of this conjugate has been analyzed using mass spectrometry, which suggests a 1,4 addition of glutathione at the C13 position of 11-oxo-ETE nih.gov. This conjugation reaction is part of a detoxification pathway that facilitates the elimination of reactive metabolites.
Modulation of Secondary Metabolism by 11-HETE-Induced Cytochrome P450 Enzymes
11-HETE has been shown to influence the expression of several cytochrome P450 (CYP) enzymes, thereby modulating secondary metabolic pathways. Both the (R) and (S) enantiomers of 11-HETE can significantly upregulate the mRNA and protein levels of CYP1B1, CYP1A1, CYP4F2, and CYP4A11 researchgate.netnih.gov. Furthermore, 11(S)-HETE has been observed to increase the levels of CYP2J and CYP4F2, while 11(R)-HETE appears to only increase CYP4F2 researchgate.net.
The induction of these CYP enzymes has significant implications for the metabolism of various endogenous and exogenous compounds. The CYP4A and CYP4F families of enzymes are known to be involved in the metabolism of arachidonic acid to produce hydroxyeicosatetraenoic acids (HETEs), including 20-HETE, which has potent vasoactive properties researchgate.net. The upregulation of these enzymes by 11-HETE can, therefore, alter the profile of bioactive lipid mediators, influencing physiological processes such as vascular tone and inflammation researchgate.netfrontiersin.org. This modulation of CYP enzyme expression by 11-HETE represents a feedback mechanism that can impact the broader network of eicosanoid signaling and fatty acid metabolism.
| 11-HETE Enantiomer | Induced Cytochrome P450 Enzymes |
| 11(R)-HETE | CYP1B1, CYP1A1, CYP4F2, CYP4A11 |
| 11(S)-HETE | CYP1B1, CYP1A1, CYP4F2, CYP4A11, CYP2J |
Cellular and Molecular Mechanisms of Action of 11 Hydroxyicosa 5,8,12,14 Tetraenoic Acid
Stereoselective Interactions with Biological Targets
The orientation of the hydroxyl group at the 11-position dictates how the molecule interacts with enzymes and potential receptors, leading to distinct downstream effects. While enzymatically produced 11-HETE, particularly through the cyclooxygenase (COX) pathway, is exclusively in the R-configuration nih.govnih.gov, non-enzymatic oxidation can produce both forms nih.govcaymanchem.com.
While direct quantitative data on the binding affinities of 11-HETE enantiomers to specific receptors are not extensively characterized in the available literature, the significant differences in their biological activities strongly imply a stereoselective interaction with their targets. The more pronounced effects of the 11(S)-HETE enantiomer on enzyme activity and gene expression suggest a higher affinity or more effective binding to cellular components compared to the 11(R)-HETE form. nih.gov For many eicosanoids, biological activity is dependent on such specific enantiomer recognition by receptors or enzymes. khanacademy.org
The two enantiomers of 11-HETE exert markedly different effects on the activity of cytochrome P450 (CYP) enzymes, particularly CYP1B1. Research has shown that 11(S)-HETE is a more potent inducer of CYP1B1 activity than its R-enantiomer. nih.gov
In studies using recombinant human CYP1B1, only 11(S)-HETE was found to significantly increase the enzyme's catalytic activity, suggesting a mechanism of allosteric activation that is highly enantioselective. nih.gov While 11(R)-HETE did not produce a similar effect on the recombinant enzyme, both enantiomers were shown to increase the EROD (ethoxyresorufin-O-deethylase) activity in human liver microsomes, though the effect of 11(S)-HETE was stronger and occurred at lower concentrations. nih.gov
| Enantiomer | Target | Effect | Finding |
|---|---|---|---|
| 11(S)-HETE | Recombinant Human CYP1B1 | Allosteric Activation | Caused a concentration-dependent increase in Vmax value by up to 1.5-fold. nih.gov |
| 11(R)-HETE | Recombinant Human CYP1B1 | No Significant Effect | Did not affect the Vmax of the enzyme. nih.gov |
| 11(S)-HETE | Human Liver Microsomes (EROD Assay) | Increased Activity | Significantly increased activity by 183% at 100 nM concentration. nih.gov |
| 11(R)-HETE | Human Liver Microsomes (EROD Assay) | Increased Activity | Significantly increased activity by 145% at 100 nM concentration. nih.gov |
Influence on Cell Signaling Cascades
11-HETE modulates key signaling pathways involved in cellular growth, inflammation, and hypertrophy. Its effects appear to be mediated through both potential receptor interactions and direct influence on downstream signaling components.
A dedicated receptor for 11-HETE has not yet been definitively identified. nih.gov However, many related hydroxyeicosatetraenoic acids exert their effects by binding to specific G-protein coupled receptors (GPCRs). nih.govyoutube.com For example, 5-oxo-ETE binds to the OXE receptor, and 12(S)-HETE interacts with GPR31. nih.gov It is plausible that 11-HETE also acts through a yet-to-be-identified GPCR to initiate its signaling cascade. GPCRs are a vast family of transmembrane receptors that, upon binding a ligand, activate intracellular G-proteins, which in turn trigger the production of second messengers and a wide array of cellular responses. youtube.complos.org
Studies investigating the effects of mid-chain HETEs, such as 11-HETE, have implicated them in the activation of critical signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. nih.gov The induction of cellular hypertrophy by CYP1B1-derived metabolites is linked to an NF-κB-dependent mechanism. nih.gov Furthermore, other HETEs have been shown to stimulate NF-κB activation and influence the ERK1/2 pathway, which is a key component of the MAPK cascade. These pathways are central to the regulation of inflammation, cell growth, and the expression of hypertrophic genes.
Regulation of Gene and Protein Expression
A primary mechanism through which 11-HETE exerts its biological effects is by modulating the expression of various genes and proteins, particularly those involved in its own metabolism and in pathological processes like cardiac hypertrophy.
Both 11(R)-HETE and 11(S)-HETE have been shown to significantly upregulate the mRNA and protein levels of several CYP enzymes in human cardiomyocyte cells, including CYP1B1, CYP1A1, CYP4F2, and CYP4A11. nih.gov The effect is more pronounced with the S-enantiomer. For instance, 11(S)-HETE treatment led to a 186% increase in CYP1B1 protein levels, compared to a 156% increase with 11(R)-HETE. nih.gov Additionally, only 11(S)-HETE was found to significantly increase the mRNA and protein levels of CYP2J2. nih.gov
This upregulation extends to genes that are markers for cellular hypertrophy. In cardiomyocyte cells, 11(S)-HETE significantly increased the expression of atrial natriuretic peptide (ANP), β-myosin heavy chain (β-MHC), and skeletal α-actin (ACTA-1). nih.gov The effect of 11(S)-HETE on β-MHC and ACTA-1 expression was significantly greater than that of 11(R)-HETE. nih.gov
| Gene | Function | 11(R)-HETE (% Increase vs. Control) | 11(S)-HETE (% Increase vs. Control) |
|---|---|---|---|
| CYP1B1 (mRNA) | Metabolizing Enzyme | 116% nih.gov | Not specified, but effect is more pronounced. nih.gov |
| CYP1A1 (mRNA) | Metabolizing Enzyme | 112% nih.gov | Not specified, but effect is more pronounced. nih.gov |
| CYP4F2 (mRNA) | Metabolizing Enzyme | 167% nih.gov | Not specified, but effect is more pronounced. nih.gov |
| ANP | Hypertrophic Marker | Not significant. nih.gov | 231% nih.gov |
| β-MHC | Hypertrophic Marker | Not significant. nih.gov | 499% nih.gov |
| ACTA-1 | Hypertrophic Marker | 46% nih.gov | 282% nih.gov |
Impact on Cytochrome P450 Enzyme Expression (e.g., CYP1B1, CYP1A1, CYP4F2, CYP4A11, CYP2J)
11-Hydroxyicosa-5,8,12,14-tetraenoic acid (11-HETE) has been shown to significantly influence the expression of several cytochrome P450 (CYP) enzymes, which are critical in the metabolism of various endogenous and exogenous compounds. Research has demonstrated that both the (R) and (S) enantiomers of 11-HETE can upregulate the mRNA and protein levels of CYP1B1, CYP1A1, CYP4F2, and CYP4A11. nih.govresearchgate.net This upregulation is particularly noteworthy in the context of cardiovascular health, as these enzymes are involved in the metabolism of arachidonic acid to vasoactive eicosanoids. cdnsciencepub.comnih.gov
Studies using human fetal ventricular cardiomyocyte (RL-14) cells treated with 11-HETE enantiomers revealed a significant increase in the mRNA expression of these CYPs. nih.gov For instance, treatment with 11(R)-HETE led to a notable rise in CYP1B1, CYP1A1, CYP4A11, and CYP4F2 mRNA levels. nih.gov Similarly, 11(S)-HETE also prompted a significant increase in the gene expression of these enzymes. nih.gov
The impact of 11-HETE extends to the protein levels of these enzymes. In RL-14 cells, both enantiomers were found to increase the protein levels of CYP1B1, CYP4F2, and CYP4A11. nih.gov Furthermore, 11(S)-HETE was observed to increase the mRNA and protein levels of CYP2J2, an enzyme also involved in cardiovascular signaling. nih.gov In contrast, 11(R)-HETE only showed a significant effect on the protein level of CYP4F2. nih.gov
The table below summarizes the observed changes in CYP enzyme expression in response to treatment with 11-HETE enantiomers in RL-14 cells.
| CYP Enzyme | Effect of 11(R)-HETE | Effect of 11(S)-HETE |
| CYP1B1 | Upregulated (mRNA and protein) | Upregulated (mRNA and protein) |
| CYP1A1 | Upregulated (mRNA and protein) | Upregulated (mRNA and protein) |
| CYP4F2 | Upregulated (mRNA and protein) | Upregulated (mRNA and protein) |
| CYP4A11 | Upregulated (mRNA and protein) | Upregulated (mRNA and protein) |
| CYP2J2 | No significant change (mRNA and protein) | Upregulated (mRNA and protein) |
Enantiomeric Differences in Gene and Protein Upregulation
A key aspect of the cellular and molecular actions of 11-HETE is the differential effect of its (R) and (S) enantiomers on gene and protein expression. nih.gov While both enantiomers generally promote the upregulation of several CYP enzymes, the magnitude of this effect often differs, with the (S)-enantiomer frequently demonstrating a more pronounced impact. nih.govresearchgate.net
In studies with RL-14 cardiomyocytes, 11(S)-HETE was found to be a more potent inducer of CYP1B1, CYP1A1, CYP4F2, and CYP4A11 at both the mRNA and protein levels compared to 11(R)-HETE. nih.gov For example, while both enantiomers significantly increased the protein levels of CYP1B1, CYP4F2, and CYP4A11, the increase was more substantial in cells treated with 11(S)-HETE. nih.gov
The differential regulation extends to other genes as well. For instance, in the context of cellular hypertrophy, 11(S)-HETE led to a significantly greater increase in the gene expression of cardiac hypertrophic markers like β-MHC and ACTA-1 compared to 11(R)-HETE. nih.gov
Furthermore, a striking enantioselective effect was observed on the catalytic activity of CYP1B1. Only 11(S)-HETE was found to significantly increase the catalytic activity of recombinant human CYP1B1, suggesting an allosteric activation mechanism that is specific to this enantiomer. nih.govresearchgate.net This finding highlights that the biological activities of 11-HETE are not only dependent on its concentration but also on its stereochemistry.
The following table details the percentage increase in mRNA and protein levels for specific CYP enzymes in RL-14 cells following treatment with the (R) and (S) enantiomers of 11-HETE, illustrating the more potent effect of the (S)-enantiomer.
| Target | 11(R)-HETE (% Increase vs. Control) | 11(S)-HETE (% Increase vs. Control) |
| CYP1B1 mRNA | 116% | 142% |
| CYP1A1 mRNA | 112% | 109% |
| CYP4A11 mRNA | 70% | 90% |
| CYP4F2 mRNA | 167% | 257% |
| CYP2J2 mRNA | No significant increase | 47% |
| CYP1B1 Protein | 156% | 186% |
| CYP4F2 Protein | 126% | 153% |
| CYP4A11 Protein | 141% | 152% |
| CYP2J Protein | No significant increase | 135% |
Roles of 11 Hydroxyicosa 5,8,12,14 Tetraenoic Acid in Biological Processes and Pathological Contexts
Involvement in Inflammatory Responses
11-HETE is a significant player in the complex cascade of inflammatory events. Its presence and concentration can influence the production of inflammatory signaling molecules and the behavior of immune cells.
Modulation of Pro-inflammatory Mediators
Research has indicated a link between 11-HETE and the regulation of pro-inflammatory mediators. Elevated plasma levels of 11-HETE have been positively correlated with certain inflammatory biomarkers, including tumor necrosis factor-α (TNF-α). nih.gov In the context of viral infections like COVID-19, significantly increased levels of 11-HETE have been detected in the bronchoalveolar lavage fluid of patients, suggesting its potential role in mediating the innate immune response. nih.gov
The production of 11-HETE can occur through the cyclooxygenase (COX) pathway. nih.govnih.gov Specifically, both COX-1 and COX-2 enzymes can convert arachidonic acid into 11-HETE, with the resulting molecule being exclusively in the 11(R)-HETE configuration. nih.gov This enzymatic production places 11-HETE alongside prostaglandins (B1171923) and leukotrienes as a lipid mediator involved in the inflammatory process. oup.com
Impact on Immune Cell Function
11-HETE has been shown to influence the function of various immune cells. Endothelial cells, which are critical in regulating inflammation, release 11(R)-HETE, among other factors, that can affect leukocyte function. hmdb.ca In patients with allergic rhinitis, serum levels of 11(S)-HETE were observed to decrease following immunotherapy, and this decrease was associated with an improved quality of life, suggesting a role for this isomer in allergic inflammation. caymanchem.com
While some HETEs, like 12(S)-HETE, are known chemoattractants for neutrophils, the chemotactic properties of 11-HETE for T cells appear to be more modest. aging-us.comfrontiersin.org However, the presence of 11-HETE in inflammatory environments suggests its involvement in the complex signaling that governs immune cell trafficking and activation.
Association with Oxidative Stress and Reactive Oxygen Species
A significant aspect of 11-HETE's biological activity is its strong association with oxidative stress. Elevated plasma levels of 11-HETE are considered a marker for lipid peroxidation, indicating an environment of heightened oxidative stress and an increase in reactive oxygen species (ROS). nih.gov The non-enzymatic formation of 11-HETE, along with 8-HETE and 9-HETE, occurs through the free radical oxidation of arachidonic acid. nih.gov
Studies have shown that other HETE isomers, such as 12-HETE and 15-HETE, can generate ROS through NADPH oxidase (NOX), contributing to a state of oxidative stress. mdpi.com For instance, 12-HETE treatment can induce the expression of NOX-1 in human islets, potentially leading to prolonged ROS production. mdpi.com This link between HETEs and ROS production is crucial, as oxidative stress is a key component in the pathogenesis of numerous inflammatory conditions.
Contribution to Cardiovascular Homeostasis and Disease Models
11-HETE plays a multifaceted role in the cardiovascular system, influencing vascular tone, endothelial cell behavior, and platelet function.
Regulation of Vascular Tone and Endothelial Cell Function
Endothelial cells release a variety of factors that control vascular tone, and 11(R)-HETE is one of these molecules. hmdb.ca Cultured rat aorta smooth muscle cells have been shown to synthesize significant amounts of 11-HETE and 15-HETE through the COX pathway in response to stimuli like thrombin. nih.gov The release of these HETEs, alongside the vasodilator prostacyclin, by vascular smooth muscle cells may play an important role in maintaining vascular homeostasis. nih.gov
Furthermore, research on human cardiomyocytes has demonstrated that both 11(R)-HETE and 11(S)-HETE can induce cellular hypertrophy. nih.gov This effect is linked to an increase in the expression and activity of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cardiovascular diseases. nih.gov The S-enantiomer, in particular, showed a more pronounced effect in upregulating various CYP enzymes involved in arachidonic acid metabolism. nih.gov
Impact on Platelet Aggregation
The influence of HETEs on platelet aggregation is complex. While arachidonic acid is the precursor to the pro-aggregatory thromboxane (B8750289) A2, it is also converted to other molecules that can modulate platelet function. nih.gov For instance, some studies suggest that 12S-HETE can inhibit thromboxane A2-induced platelet aggregation. nih.gov
Endothelial cells release factors, including 11(R)-HETE, that influence platelet aggregation. hmdb.ca Cultured rat aorta smooth muscle cells produce 11-HETE and prostacyclin, a known inhibitor of platelet aggregation. nih.gov This co-release suggests a potential role for 11-HETE in the local regulation of platelet activity at the blood vessel wall.
Research Findings on 11-HETE
| Biological Context | Key Finding | Model System | Reference |
|---|---|---|---|
| Inflammatory Response | Elevated plasma 11-HETE correlates with the inflammatory marker TNF-α. | Human studies | nih.gov |
| COVID-19 Pathogenesis | Significantly elevated 11-HETE levels in bronchoalveolar lavage fluid of patients. | Human patients | nih.gov |
| Oxidative Stress | Elevated plasma 11-HETE is a marker of lipid peroxidation and increased reactive oxygen species. | General finding | nih.gov |
| Vascular Homeostasis | Rat aorta smooth muscle cells synthesize 11-HETE via the COX pathway in response to thrombin. | Cultured rat cells | nih.gov |
| Cardiovascular Disease | 11-HETE enantiomers induce cellular hypertrophy in human cardiomyocytes, linked to CYP1B1 upregulation. | Human RL-14 cardiomyocyte cell line | nih.gov |
| Allergic Inflammation | Serum 11(S)-HETE levels decrease in allergic rhinitis patients after immunotherapy, correlating with improved quality of life. | Human patients | caymanchem.com |
Role in Cellular Hypertrophy Development (e.g., Cardiomyocyte Hypertrophy Models)
11-Hydroxyicosa-5,8,12,14-tetraenoic acid (11-HETE) has been identified as a significant contributor to the development of cellular hypertrophy, particularly in cardiomyocytes. Both the (R) and (S) enantiomers of 11-HETE have been shown to induce hypertrophic responses in the human fetal ventricular cardiomyocyte cell line, RL-14. nih.govnih.gov Studies have demonstrated that treatment with these enantiomers leads to a notable increase in cell surface area and the expression of key cardiac hypertrophic markers. nih.govnih.gov
The hypertrophic effects of 11-HETE are mediated, at least in part, through the upregulation of several cytochrome P450 (CYP) enzymes. nih.gov Specifically, both 11(R)-HETE and 11(S)-HETE have been found to significantly increase the mRNA and protein levels of CYP1A1, CYP1B1, CYP4A11, and CYP4F2. nih.gov The S-enantiomer, in particular, appears to be more potent in this regard and has also been shown to increase the levels of CYP2J2. nih.gov The upregulation of these enzymes, especially CYP1B1, is crucial as they are involved in the metabolism of arachidonic acid to other cardiotoxic metabolites, thereby perpetuating the hypertrophic signaling cascade. nih.gov Furthermore, 11(S)-HETE has been observed to allosterically activate human recombinant CYP1B1, suggesting a direct and enantioselective enhancement of its catalytic activity. nih.gov
The table below summarizes the quantitative findings from a study on RL-14 cardiomyocytes treated with 20 µM of 11(R)-HETE and 11(S)-HETE for 24 hours. nih.gov
Table 1: Effects of 11-HETE Enantiomers on Cardiomyocyte Hypertrophy
| Marker | Control | 11(R)-HETE | 11(S)-HETE |
|---|---|---|---|
| Hypertrophic Markers (mRNA expression change) | |||
| Atrial Natriuretic Peptide (ANP) | 100% | - | +231% |
| β-Myosin Heavy Chain (β-MHC) | 100% | - | +499% |
| β/α-MHC ratio | 100% | +132% | +107% |
| α-Actin-1 (ACTA-1) | 100% | +46% | +282% |
| Cell Surface Area Increase | 0% | +29% | +34% |
| CYP Enzyme Upregulation (mRNA expression change) | |||
| CYP1A1 | 100% | +103% | +142% |
| CYP1B1 | 100% | +100% | +109% |
| CYP2E1 | 100% | +146% | +163% |
| CYP2J2 | 100% | - | +47% |
| CYP4A11 | 100% | +150% | +416% |
| CYP4F2 | 100% | +130% | +257% |
| CYP Enzyme Upregulation (protein level change) | |||
| CYP1B1 | 100% | +156% | +186% |
| CYP4A11 | 100% | +141% | +152% |
Data is presented as a percentage change relative to the control group. A dash (-) indicates no significant change was reported. Source: nih.gov
Interplay with Other Eicosanoids in Cardiovascular Contexts
The biological actions of 11-HETE in the cardiovascular system are not isolated; they are part of a complex interplay with other eicosanoids, including prostaglandins and leukotrienes. Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid, and they play crucial roles in inflammation and cardiovascular homeostasis. nih.govnih.gov
11-HETE itself is a product of the cyclooxygenase (COX) and cytochrome P450 (CYP) pathways of arachidonic acid metabolism. nih.gov The COX enzymes, COX-1 and COX-2, are well-known for their role in producing prostaglandins, such as prostacyclin (PGI2) and thromboxane A2 (TXA2), which have opposing effects on platelet aggregation and vascular tone. nih.gov Cultured rat aorta smooth muscle cells have been shown to produce significant amounts of 11-HETE and 15-HETE alongside prostacyclin when stimulated with arachidonic acid or thrombin. nih.gov This co-production suggests a coordinated regulation and potential for interaction between these eicosanoids in the vascular wall. nih.gov
Furthermore, HETEs can influence the production and signaling of leukotrienes, which are potent inflammatory mediators produced via the lipoxygenase (LOX) pathway. In some contexts, HETEs have been shown to modulate the activity of 5-lipoxygenase, the key enzyme in leukotriene biosynthesis. This interplay is significant in pathological conditions like atherosclerosis, where both HETEs and leukotrienes are implicated in the inflammatory processes that drive plaque formation and instability.
Implications in Angiogenesis and Neoplasia Research
Effects on Angiogenesis Promotion and Inhibition
The role of 11-HETE and its related compounds in angiogenesis, the formation of new blood vessels, is complex, with evidence suggesting both pro- and anti-angiogenic effects. This dual role is often dependent on the specific HETE, its concentration, and the cellular context.
Some studies have indicated that certain HETEs can promote angiogenesis. For example, 20-HETE has been shown to induce the proliferation, migration, and tube formation of endothelial cells, key processes in angiogenesis. nih.gov It can also stimulate the secretion of pro-angiogenic growth factors like vascular endothelial growth factor (VEGF). nih.gov Similarly, 15(S)-HETE has been reported to induce angiogenesis. nih.gov
Conversely, there is evidence for the anti-angiogenic properties of HETE metabolites. For instance, 11-oxo-ETE, a metabolite of 11(R)-HETE produced by the sequential action of COX-2 and 15-hydroxyprostaglandin dehydrogenase (15-PGDH), has been found to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov This suggests that the metabolic fate of 11-HETE can determine its ultimate effect on angiogenesis.
The table below presents findings on the effects of different HETEs on angiogenesis-related processes.
Table 2: Effects of HETEs on Angiogenesis
| Compound | Cell Type | Effect | Concentration | Source |
|---|---|---|---|---|
| 11-oxo-ETE | HUVEC | Inhibition of proliferation | 2-10 µM | nih.gov |
| 15(S)-HETE | HRMVEC | Induction of angiogenesis | Not specified | nih.gov |
HUVEC: Human Umbilical Vein Endothelial Cells; HRMVEC: Human Retinal Microvascular Endothelial Cells; HMVEC: Human Microvascular Endothelial Cells.
Influence on Cellular Proliferation in Cancer Models (e.g., LoVo Colon Cancer Cells)
Research has implicated 11-HETE and its metabolites in the regulation of cancer cell proliferation. Notably, the metabolite 11-oxo-ETE has demonstrated anti-proliferative effects in certain cancer cell lines.
A study investigating the effects of oxo-ETEs found that 11-oxo-ETE inhibited the proliferation of LoVo human colon cancer cells at concentrations ranging from 2 to 10 µM. nih.gov The methyl ester of 11-oxo-ETE was found to be an even more potent inhibitor. nih.gov The anti-proliferative effect of 11-oxo-ETE in LoVo cells was enhanced by co-treatment with probenecid, an inhibitor of multidrug resistance-associated proteins (MRPs), suggesting that the intracellular concentration and, consequently, the activity of 11-oxo-ETE are regulated by these transporters. nih.gov
These findings suggest that the metabolic conversion of 11-HETE to 11-oxo-ETE could be a protective mechanism against cancer progression by limiting cell proliferation.
The table below summarizes the anti-proliferative effects of 11-oxo-ETE on LoVo colon cancer cells.
Table 3: Anti-proliferative Effects of 11-oxo-ETE on LoVo Colon Cancer Cells
| Compound | Effect | Concentration |
|---|---|---|
| 11-oxo-ETE | Inhibition of proliferation | 2-10 µM |
Source: nih.gov
Other Biological System Interactions (e.g., Renal Function, Brain Ischemia Models)
The influence of 11-HETE extends to other biological systems, including the renal and central nervous systems.
In the context of renal function, various HETEs have been shown to play regulatory roles. While direct studies on 11-HETE's effect on renal tubular transport are limited, research on other HETEs provides insights into the potential actions of this class of molecules in the kidney. For example, 20-HETE has been shown to inhibit Na+-K+-ATPase in the proximal tubule, which can affect sodium and water reabsorption. pharmainfonepal.com Conversely, 19(S)-HETE has been found to stimulate proximal straight tubule volume transport. pharmainfonepal.com In pathological conditions like diabetic kidney disease, serum levels of 12(S)-HETE are significantly elevated and correlate with a decline in renal function, suggesting a detrimental role for this eicosanoid in the progression of kidney disease. Given that 11-HETE is also a product of arachidonic acid metabolism in the kidney, it is plausible that it too has effects on renal hemodynamics and tubular function, although further research is needed to elucidate its specific roles.
In the central nervous system, 11-HETE has been implicated in the pathophysiology of brain ischemia. One study identified 11-HETE in the rat brain and found that its concentration significantly increased 72 hours after middle cerebral artery occlusion, a model for ischemic stroke. nih.gov This suggests that 11-HETE may be involved in the inflammatory and edematous processes that occur following a stroke. Another HETE, 20-HETE, has also been shown to play a role in the response to ischemic stroke, with increased levels correlating with a worse prognosis in patients.
Methodological Approaches in 11 Hydroxyicosa 5,8,12,14 Tetraenoic Acid Research
In Vitro Experimental Models
In vitro models are fundamental for studying the cellular and molecular mechanisms of 11-HETE. These systems allow for controlled experiments to dissect specific pathways and interactions.
Cell culture systems provide a simplified and controlled environment to study the effects and production of 11-HETE in specific cell types.
Epithelial Cells: In intestinal epithelial cells that express cyclooxygenase-2 (COX-2), 11(R)-HETE is produced upon stimulation. hmdb.ca The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), present in epithelial cells, can metabolize 11(R)-HETE into 11-oxo-ETE. nih.gov Studies using LoVo colon cancer cells, a type of epithelial cell, have been instrumental in demonstrating this metabolic conversion. mdpi.com Furthermore, research on enteric glial cells, which interact closely with intestinal epithelial cells, has shown that these glial cells produce 15-HETE, a related compound, which helps regulate intestinal epithelial barrier permeability. nih.gov This highlights the importance of studying epithelial and associated cell types to understand the roles of HETEs in tissue homeostasis. nih.govdfg.de
Cardiomyocytes: The human fetal ventricular cardiomyocyte cell line, RL-14, has been used to investigate the effects of 11-HETE enantiomers on cardiac health. nih.govnih.gov In these cells, both 11(R)-HETE and 11(S)-HETE have been shown to induce cellular hypertrophy. nih.gov This hypertrophic effect is associated with the upregulation of cytochrome P450 (CYP) enzymes, particularly CYP1B1, at both the mRNA and protein levels. nih.gov The (S)-enantiomer was found to be more potent in this regard. nih.gov These studies are critical for understanding the role of 11-HETE in cardiac remodeling and disease. nih.govnih.gov
Leukocytes: The role of HETEs in inflammatory processes is often studied using leukocytes. While specific studies focusing on 11-HETE in isolated leukocytes are part of broader lipidomic analyses, the general understanding is that various HETE isomers are produced by these cells and are involved in inflammatory responses. researchgate.net For instance, the production of various HETEs, including 11-HETE, can be stimulated in whole blood, which contains leukocytes, by agents like lipopolysaccharide (LPS). nih.gov
Tumor Cell Lines: Tumor cell lines are valuable for investigating the role of 11-HETE in cancer biology. For example, LoVo colon cancer cells have been used to study the metabolism of 11(R)-HETE to 11-oxo-ETE, a metabolite that can inhibit the proliferation of these cancer cells. nih.govmdpi.com Elevated levels of 11-HETE have been observed in patients with hyperplastic colon polyps and adenomas, suggesting it could be an early indicator of malignant tumor progression. nih.gov
Vascular Smooth Muscle Cells (VSMCs): Cultured rat aorta smooth muscle cells are known to produce significant amounts of 11-HETE and 15-HETE, along with prostacyclin, via the cyclooxygenase pathway. nih.gov This production can be stimulated by physiological factors like thrombin. nih.gov The synthesis of these compounds in VSMCs suggests their involvement in regulating vascular tone and homeostasis. nih.govjst.go.jp
To study the metabolism and effects of 11-HETE in a more complex biological environment than cell cultures, isolated tissue and organ preparations are employed.
Liver Microsomes: Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, including cytochrome P450s, making them an excellent model for studying the metabolism of compounds like 11-HETE. springernature.com Incubating rat liver microsomes with arachidonic acid in the presence of NADPH has been shown to produce both 11(R)- and 11(S)-HETE. nih.gov Studies with human liver microsomes have demonstrated that 11-HETE enantiomers can modulate the activity of CYP enzymes, such as CYP1B1. nih.gov Specifically, increasing concentrations of 11(S)-HETE lead to a concentration-dependent increase in the formation rate of the fluorescent product resorufin (B1680543) in an EROD (ethoxyresorufin-O-deethylase) assay, indicating an effect on CYP1B1 activity. nih.gov
Brain Homogenates: Brain homogenates are used to investigate the presence and changes in the levels of 11-HETE in the brain under normal and pathological conditions. nih.govmdpi.com Research has identified and quantified 11-HETE in normal rat brain homogenates. nih.gov These preparations have also been crucial in studying the role of 11-HETE in ischemic brain injury, where its levels are altered. nih.govahajournals.org Furthermore, rat brain homogenates have been used in in vitro models of lipid peroxidation, where an increase in 11-HETE levels is observed following induction by agents like ferrous ammonium (B1175870) sulfate (B86663). caymanchem.com
In Vivo Animal Models
Animal models are indispensable for understanding the physiological and pathological roles of 11-HETE in a whole-organism context.
These models are used to study the generation of 11-HETE as a product of non-enzymatic lipid peroxidation.
Carbon Tetrachloride-induced liver injury: In this model, the administration of carbon tetrachloride (CCl₄) to rats induces significant lipid peroxidation in the liver. This leads to an increase in the levels of 11-HETE in the liver tissue, indicating that 11-HETE can serve as a biomarker for oxidative stress-induced liver damage. caymanchem.com
Ferrous Ammonium Sulfate-induced brain lipid peroxidation: This in vitro model uses rat brain homogenates where lipid peroxidation is induced by ferrous ammonium sulfate (FAS). An increase in the levels of (±)11-HETE is observed, further establishing it as a product of lipid peroxidation in the brain. caymanchem.com
Ischemic models are critical for investigating the involvement of 11-HETE in the pathological processes of stroke and other ischemic events.
Rat Brain Ischemia: A common model involves the occlusion of the middle cerebral artery (MCA) in rats to induce regional brain ischemia. nih.govahajournals.org In this model, the levels of various HETEs, including 11-HETE, are measured in the ischemic brain tissue at different time points. nih.govahajournals.org Studies have shown that the content of 11-HETE significantly increases 72 hours after MCA occlusion, coinciding with the peak of ischemic brain edema. nih.govnih.gov This suggests a potential role for 11-HETE in the pathogenesis of ischemic brain damage. nih.govahajournals.org
Analytical Techniques for Quantification and Identification
The accurate identification and quantification of 11-HETE in complex biological samples require highly sensitive and specific analytical methods. A combination of chromatographic separation and mass spectrometric detection is most commonly employed. lipidmaps.orgnih.govcreative-proteomics.com
Interactive Data Table: Analytical Techniques for 11-HETE Research
| Technique | Abbreviation | Principle | Application in 11-HETE Research | References |
|---|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separates compounds based on their polarity and interaction with a stationary phase. | Used for the initial separation of 11-HETE from other eicosanoids and lipids in biological extracts. Chiral HPLC can separate the R and S enantiomers. | researchgate.netnih.govnih.govahajournals.org |
| Gas Chromatography | GC | Separates volatile compounds based on their boiling points and interaction with a stationary phase. Requires derivatization of 11-HETE to make it volatile. | Historically used for the analysis of HETEs, often coupled with mass spectrometry for identification and quantification. | nih.govnih.govcaymanchem.comresearchgate.net |
| Mass Spectrometry | MS | Measures the mass-to-charge ratio of ionized molecules, allowing for their identification and quantification. | Coupled with HPLC or GC, it provides high sensitivity and specificity for detecting 11-HETE. Tandem MS (MS/MS) is used for structural confirmation. | nih.govnih.govnih.govuzh.ch |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | A powerful combination of HPLC for separation and MS/MS for detection and quantification. | The gold standard for quantifying 11-HETE and other lipid mediators in various biological matrices like plasma, serum, and tissue homogenates due to its high sensitivity and specificity. | lipidmaps.orgnih.govuzh.ch |
| Ultra-High-Performance Liquid Chromatography-Electron Capture Atmospheric Pressure Chemical Ionization/High-Resolution Mass Spectrometry | UHPLC-ECAPCI/HRMS | An advanced LC-MS technique that offers high resolution and sensitivity for the chiral analysis of HETEs after derivatization. | Enables the separation and quantification of 11(R)-HETE and 11(S)-HETE enantiomers in biological samples like whole blood. | nih.govresearchgate.netcaymanchem.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its ultra-high-performance counterpart (UPLC-MS/MS) are cornerstone techniques for the analysis of 11-HETE and other eicosanoids. These methods offer high sensitivity and selectivity, which are crucial for quantifying these low-abundance signaling molecules in complex biological matrices like plasma, serum, and tissue homogenates. nih.govresearchgate.net
In a typical LC-MS/MS workflow for eicosanoid analysis, samples undergo solid-phase extraction (SPE) to isolate the lipids of interest. lipidmaps.org The extracted analytes are then separated based on their physicochemical properties using a reversed-phase chromatography column. The separated compounds are subsequently ionized, most commonly by electrospray ionization (ESI), and introduced into the mass spectrometer. lipidmaps.org Tandem mass spectrometry is employed for quantification, using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte. nih.gov For instance, isobaric HETEs like 5-HETE, 8-HETE, 11-HETE, and 12-HETE can be distinguished by their unique fragment ions, even if they are not fully separated chromatographically. nih.gov The use of deuterated internal standards, such as 15(S)-HETE-d8, is a common practice to ensure accurate quantification by correcting for variations in sample preparation and instrument response. lipidmaps.org
The sensitivity of these methods is remarkable, with limits of detection (LOD) for 11-HETE reported to be less than 2.6 pg and limits of quantification (LOQ) below 0.09 ng/ml, even with older triple quadrupole mass spectrometers. lipidmaps.org This allows for the ready detection and quantification of 11-HETE in biological samples. lipidmaps.org The development of UPLC systems has further improved the resolution and speed of separation, enabling the analysis of a large number of oxylipins in a single run. researchgate.net
Table 1: LC-MS/MS Parameters for Eicosanoid Analysis
| Parameter | Details |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Chromatography | Reversed-phase UPLC/HPLC |
| Ionization | Electrospray Ionization (ESI) |
| Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standards | Deuterated analogs (e.g., 15(S)-HETE-d8) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been historically used for the analysis of HETEs, including 11-HETE. Before analysis by GC-MS, the carboxyl and hydroxyl groups of the analytes often require derivatization to increase their volatility and thermal stability. chapman.edunih.gov For example, after methylation and reduction, HETEs can be converted to their trimethylsilyl (B98337) ether derivatives for analysis. nih.gov
GC-MS has been successfully employed to identify and quantify 11-HETE in various biological samples. For example, it was used to identify 11-HETE as a major product of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells. nih.gov In another study, GC-MS was used to quantify HETEs as indicators of lipid peroxidation. caymanchem.com While LC-MS/MS has become the method of choice for many eicosanoid analyses due to the lack of a need for derivatization, GC-MS remains a valuable tool, particularly for specific applications and for the structural elucidation of these compounds. chapman.edu
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, Fluorescence)
High-performance liquid chromatography (HPLC) can be used for the separation and analysis of 11-HETE, often in conjunction with detectors other than mass spectrometers. Some eicosanoids, including certain HETEs, possess significant ultraviolet (UV) absorption, which can be utilized for their detection and quantification. lipidmaps.org For instance, 11(R)-HETE and 11(S)-HETE both have a UV absorption maximum at 236 nm. caymanchem.comcaymanchem.com
HPLC with UV detection has been used to identify and quantify HETEs in various biological contexts. For example, it was used in the identification of HETEs in psoriatic skin and atherosclerotic plaques. caymanchem.com The purity of commercially available HETE standards is often assessed by HPLC. avantorsciences.com While not as sensitive or selective as mass spectrometry-based methods, HPLC with UV or fluorescence detection can be a cost-effective and reliable method for analyzing HETEs when present at sufficient concentrations.
Stable Isotope Dilution Chiral Liquid Chromatography-Electron Capture Atmospheric Pressure Chemical Ionization-Mass Spectrometry
To differentiate and quantify the enantiomers of HETEs, which can have distinct biological activities, chiral chromatography methods are necessary. A highly sensitive and specific method for this purpose is stable isotope dilution chiral liquid chromatography-electron capture atmospheric pressure chemical ionization-mass spectrometry (LC-ECAPCI-MS). nih.gov This technique allows for the separation and quantification of the (R) and (S) enantiomers of 11-HETE and other HETEs in biological fluids. nih.gov
In this method, the HETEs are often derivatized with a pentafluorobenzyl (PFB) group to enhance their sensitivity in the ECAPCI source. nih.govmdpi.com The use of a chiral stationary phase in the LC column allows for the separation of the enantiomers. For example, the 11(R)-HETE and 11(S)-HETE enantiomers can be baseline separated. nih.gov A stable isotope-labeled internal standard is used for accurate quantification. nih.gov This advanced methodology has been instrumental in revealing the enantioselective formation and metabolism of HETEs in various biological systems. For instance, studies using this technique have shown that in human serum, 11(R)-HETE is the major enantiomer, while in plasma, the enantiomers show less enantiospecificity. nih.gov
Molecular Biology Techniques
To understand the biological effects of 11-HETE, it is essential to investigate its impact on gene and protein expression. Molecular biology techniques are crucial for these investigations.
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
Real-time polymerase chain reaction (RT-PCR), also known as quantitative PCR (qPCR), is a widely used technique to measure the expression levels of specific genes. This method is employed to determine how 11-HETE affects the transcription of genes involved in various cellular processes.
In a typical experiment, cells or tissues are treated with 11-HETE, and then total RNA is extracted. The RNA is reverse-transcribed into complementary DNA (cDNA), which then serves as the template for the PCR reaction. The amplification of the target gene is monitored in real-time using fluorescent dyes or probes. By comparing the amplification of the target gene to that of a housekeeping gene (a gene with stable expression), the relative change in gene expression due to 11-HETE treatment can be quantified. nih.gov
For example, RT-PCR has been used to show that 11-HETE enantiomers can induce the expression of cardiac hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC) in cardiomyocytes. nih.gov It has also been used to demonstrate that 11-HETE can upregulate the mRNA expression of various cytochrome P450 (CYP) enzymes, such as CYP1B1, CYP1A1, and CYP4F2. nih.gov
Table 2: Gene Expression Changes Induced by 11-HETE Enantiomers in RL-14 Cells (RT-PCR Data)
| Gene | Treatment | Fold Change vs. Control |
| CYP1B1 | 11(R)-HETE | 116% Increase nih.gov |
| CYP1B1 | 11(S)-HETE | 142% Increase nih.gov |
| CYP1A1 | 11(R)-HETE | 112% Increase nih.gov |
| CYP1A1 | 11(S)-HETE | 109% Increase nih.gov |
| CYP4F2 | 11(R)-HETE | 167% Increase nih.gov |
| CYP4F2 | 11(S)-HETE | 257% Increase nih.gov |
Western Blot for Protein Expression Analysis
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. nih.govthermofisher.com This method is essential for determining whether changes in gene expression observed by RT-PCR translate to corresponding changes in protein levels.
The process of Western blotting involves several steps. nih.govthermofisher.com First, proteins are extracted from cells or tissues and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the target protein. After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The signal from the secondary antibody is then detected, providing a measure of the amount of the target protein. thermofisher.com
Western blot analysis has been used to confirm the findings from RT-PCR studies on the effects of 11-HETE. For instance, it has been shown that treatment of cells with 11-HETE enantiomers leads to an increase in the protein levels of CYP1B1, CYP1A1, and CYP4F2, consistent with the observed changes in their mRNA expression. nih.gov This technique provides crucial evidence for the role of 11-HETE in regulating protein expression and cellular function.
Enzymatic Activity Assays (e.g., Ethoxyresorufin-O-deethylase (EROD) activity)
In the study of 11-Hydroxyicosa-5,8,12,14-tetraenoic acid (11-HETE), enzymatic activity assays are crucial for elucidating its biological functions and mechanisms of action. A key method employed in this research is the Ethoxyresorufin-O-deethylase (EROD) activity assay. nih.govresearchgate.net This assay is a well-established tool for measuring the catalytic activity of certain cytochrome P450 (CYP) enzymes, particularly members of the CYP1A and CYP1B families. nih.govnih.gov The EROD assay is instrumental in understanding how 11-HETE might influence cellular processes through the modulation of these enzyme systems. nih.gov
The principle of the EROD assay lies in the O-dealkylation of the substrate 7-ethoxyresorufin (B15458) by CYP enzymes, which results in the formation of a highly fluorescent product, resorufin. nih.govmdpi.com The rate of resorufin formation is directly proportional to the enzymatic activity. This method is widely used as a biomarker for the exposure of organisms to substances that can induce or inhibit CYP1A1 activity. researchgate.netnih.govepa.gov
Detailed Research Findings
Research has demonstrated that both the (R) and (S) enantiomers of 11-HETE can significantly influence EROD activity. Studies utilizing human liver microsomes have shown a concentration-dependent increase in EROD activity upon incubation with either 11(R)-HETE or 11(S)-HETE. nih.gov This suggests that 11-HETE can enhance the metabolic activity of CYP enzymes present in the liver.
Specifically, one study found that in human liver microsomes, 11(S)-HETE was more potent than 11(R)-HETE in increasing EROD activity. nih.gov For instance, at a concentration of 100 nM, 11(S)-HETE led to an 183% increase in EROD activity compared to the control, while the same concentration of 11(R)-HETE resulted in a 145% increase. nih.gov
Furthermore, investigations using recombinant human CYP1B1 have revealed that 11(S)-HETE can act as an allosteric activator of the enzyme in an enantioselective manner. nih.gov This direct activation of CYP1B1, an enzyme implicated in the development of cardiovascular diseases, highlights a potential mechanism through which 11-HETE may exert its biological effects, such as inducing cellular hypertrophy in cardiomyocytes. nih.gov The induction of CYP1B1 at both the mRNA and protein levels by both enantiomers of 11-HETE further supports the role of this compound in modulating CYP enzyme activity. nih.gov
The following interactive data table summarizes the findings from a study on the effect of 11-HETE enantiomers on EROD activity in human liver microsomes. nih.gov
| Concentration of 11-HETE Enantiomer (nM) | % Increase in EROD Activity (11(R)-HETE) | % Increase in EROD Activity (11(S)-HETE) |
| 10 | Not significant | 107% |
| 20 | Not significant | 119% |
| 40 | 87% | 136% |
| 100 | 145% | 183% |
Future Directions and Research Gaps in 11 Hydroxyicosa 5,8,12,14 Tetraenoic Acid Studies
Unraveling Comprehensive Stereoselective Mechanisms
A critical area of investigation is the stereospecific production of 11-HETE. This compound exists as two enantiomers, 11(R)-HETE and 11(S)-HETE, and their formation is pathway-dependent. Enzymatic synthesis via cyclooxygenase-1 (COX-1) and COX-2 exclusively produces the 11(R) configuration as a byproduct of prostaglandin (B15479496) synthesis. nih.govresearchgate.net In contrast, non-enzymatic synthesis resulting from the free radical oxidation of arachidonic acid generates a mixture of R and S enantiomers. nih.govmdpi.com Cytochrome P450 (CYP) enzymes can also form 11-HETE. mdpi.comnih.gov
A significant research gap lies in understanding the regulatory mechanisms that dictate which synthetic pathway is dominant in specific cell types or under various physiological and pathological conditions. It is largely unknown what factors trigger a switch from a highly stereoselective enzymatic process to a non-selective free radical-mediated one. Furthermore, while linoleate 9R-lipoxygenase from Nostoc sp. has been identified as an arachidonate 11R-lipoxygenase, the existence and function of a specific human 11-lipoxygenase remain to be discovered. researchgate.net Elucidating these mechanisms is crucial, as the different enantiomers can exhibit distinct biological activities. nih.gov
| Synthesis Pathway | Key Enzymes/Process | Substrate | Resulting Stereoisomer(s) of 11-HETE | Key Research Gaps |
|---|---|---|---|---|
| Cyclooxygenase (COX) Pathway | COX-1, COX-2 | Arachidonic Acid | Exclusively 11(R)-HETE nih.govnih.gov | Regulation of 11-HETE vs. prostaglandin production. |
| Cytochrome P450 (CYP) Pathway | CYP Isoforms (e.g., CYP1B1) | Arachidonic Acid | Both 11(R)-HETE and 11(S)-HETE nih.gov | Identification of all specific CYP isoforms involved and their tissue-specific regulation. |
| Non-Enzymatic Oxidation | Free Radical Peroxidation | Arachidonic Acid | Racemic mixture of 11(R)-HETE and 11(S)-HETE nih.govnih.gov | Understanding the specific triggers (e.g., oxidative stress) that favor this pathway in vivo. |
Elucidating Novel Receptor Interactions and Signaling Pathways
Unlike other well-characterized HETEs, such as 5-HETE which acts on the OXE receptor, and 12-HETE which can act via GPR31, no specific high-affinity cell surface receptor for 11-HETE has been definitively identified. nih.gov Many eicosanoids signal through G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that trigger intracellular signaling cascades upon ligand binding. jackwestin.comyoutube.com A major research gap is the screening and identification of a putative GPCR for 11-HETE.
At higher concentrations, HETEs are known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. nih.gov However, the specific interactions of 11-HETE with different PPAR isoforms and the functional consequences of such activation are poorly understood.
Recent studies indicate that 11-HETE can exert its effects through intracellular mechanisms. For instance, both 11(R)- and 11(S)-HETE induce cellular hypertrophy in cardiomyocytes by upregulating the expression and activity of CYP1B1. nih.gov The 11(S)-HETE enantiomer was also found to allosterically activate CYP1B1. nih.gov Future research should focus on identifying whether 11-HETE directly binds to intracellular proteins or transcription factors and mapping the downstream signaling cascades that mediate its effects, moving beyond the current focus on CYP enzyme induction.
Exploring Interplay with Other Lipid Mediators and Metabolic Networks
The metabolism of arachidonic acid is a complex network of branching and interacting pathways. mdpi.com The production of 11-HETE by COX enzymes occurs in parallel with the synthesis of prostaglandins (B1171923) and thromboxanes, suggesting a competitive relationship for the same substrate and enzyme. nih.gov A key area for future study is to understand how the flux of arachidonic acid is directed toward either 11-HETE or prostanoid synthesis and the physiological implications of this balance.
Furthermore, 11-HETE is not an inert endpoint metabolite. The 11(R)-HETE isomer is a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts it to 11-oxo-ETE. nih.govmdpi.com This metabolite, 11-oxo-ETE, has been shown to inhibit the proliferation of endothelial and colon cancer cells, indicating it has its own distinct biological activity. nih.gov There is also evidence of crossover between lipoxygenase (LOX) and COX pathways, where the 5-LOX product 5S-HETE can be metabolized by COX-2 to form 5,11-diHETE, a di-hydroxy analog of 11-HETE. mdpi.com A significant gap exists in mapping the comprehensive metabolic fate of 11-HETE and understanding its interactions with other lipid mediator networks, such as those for leukotrienes, lipoxins, and resolvins, to appreciate its integrated role in cellular signaling. oup.comasm.org
Investigating its Role in Specific Disease Pathophysiologies with Emphasis on Molecular Mechanisms
Elevated levels of 11-HETE have been associated with several pathological conditions, but the precise molecular mechanisms driving these diseases are often unclear.
Cardiovascular Disease: Both 11(R)- and 11(S)-HETE induce hypertrophy in human cardiomyocytes, with the S-enantiomer being more potent. nih.gov The proposed mechanism involves the upregulation of multiple CYP enzymes, most notably CYP1B1. nih.gov Future studies need to validate these findings in in vivo models of cardiac hypertrophy and determine if targeting 11-HETE or CYP1B1 could be a viable therapeutic strategy.
Cancer: Increased plasma levels of 11-HETE have been observed in patients with hyperplastic colon polyps and adenomas, suggesting it may be an early biomarker for malignant progression. nih.gov Conversely, its metabolite, 11-oxo-ETE, inhibits the proliferation of LoVo colon cancer cells. nih.gov This dual role requires further investigation to understand the balance between 11-HETE and 11-oxo-ETE in tumor initiation and progression and to clarify the underlying molecular pathways, which may involve transcription factors like NF-κB that are known to be linked to inflammation and cancer. rug.nlbiochemia-medica.comnih.gov
Inflammatory and Infectious Diseases: Elevated 11-HETE levels have been detected in the bronchoalveolar lavage fluid of COVID-19 patients, pointing to a potential role in the innate immune response. nih.gov It has also been identified as a potential biomarker for therapeutic failure in cutaneous leishmaniasis, where Leishmania parasites themselves can enhance HETE production in host macrophages. acs.org Research is needed to dissect the specific role of 11-HETE in modulating immune cell function, cytokine release, and pathogen clearance. nih.govresearchgate.net
| Disease Context | Observed Role of 11-HETE | Reported Molecular Mechanism | Key Research Gaps |
|---|---|---|---|
| Cardiac Hypertrophy | Induces enlargement of cardiomyocytes. nih.gov | Upregulation and allosteric activation of CYP1B1. nih.gov | In vivo validation; role of specific enantiomers in heart failure progression. |
| Colon Cancer | Elevated levels in pre-malignant polyps; its metabolite 11-oxo-ETE is anti-proliferative. nih.govnih.gov | Largely unknown; potential link to inflammatory signaling pathways. | Clarifying the opposing roles of 11-HETE vs. 11-oxo-ETE in tumorigenesis. |
| COVID-19 | Elevated levels in lung fluid, suggesting a role in the immune response. nih.gov | Not yet elucidated. | Determining its function in viral-induced inflammation and lung injury. |
| Leishmaniasis | Identified as a biomarker for therapeutic failure. acs.org | May modulate macrophage response to an M2 profile, favoring parasite survival. acs.org | Understanding how the parasite manipulates host 11-HETE production. |
Development of Advanced Analytical and In Vivo Models
Progress in understanding 11-HETE is contingent upon the development of more sophisticated research tools. Current analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are capable of detecting and quantifying 11-HETE in biological samples. nih.govcreative-proteomics.com Chiral liquid chromatography methods are essential for separating and quantifying the individual 11(R) and 11(S) enantiomers, which is critical given their potentially different biological effects. mdpi.com A continuing need exists to improve the sensitivity and throughput of these methods for application in large-scale clinical studies. nih.gov
A major gap in the field is the lack of specific in vivo models to study 11-HETE function. While cell culture systems like human cardiomyocyte lines have been informative, they cannot replicate the complexity of a whole organism. nih.gov The development of genetic models, such as knockout mice for a putative 11-HETE receptor or transgenic mice that overproduce 11-HETE in a tissue-specific manner, would be invaluable. Such models would allow researchers to definitively probe the role of 11-HETE in the pathophysiology of cardiovascular disease, cancer, and inflammation in a complex biological system.
Q & A
Q. How can researchers distinguish between stereoisomers of 11-Hydroxyicosa-5,8,12,14-tetraenoic acid (11-HETE)?
Methodological Answer: Stereoisomer differentiation (e.g., 11(R)-HETE vs. 11(S)-HETE) requires chiral chromatography paired with mass spectrometry (LC-MS/MS). For instance, stable isotope dilution chiral LC-ECAPCI/MS enables precise quantification of enantiomers by leveraging their distinct retention times and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral derivatizing agents, can resolve spatial configurations by analyzing coupling constants and NOE correlations .
Q. What enzymatic pathways synthesize 11-HETE, and how can these be experimentally validated?
Methodological Answer: 11-HETE is primarily synthesized via cyclooxygenase (COX)-2-mediated oxidation of arachidonic acid (AA). To validate this pathway:
- Use selective COX-2 inhibitors (e.g., celecoxib) in cell cultures and measure 11-HETE levels via LC-MS/MS.
- Employ siRNA knockdown of COX-2 to observe reduced 11-HETE production.
- Isotope tracing with deuterated AA (d8-AA) confirms metabolic flux through COX-2, as seen in human colorectal adenocarcinoma (LoVo) cells .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence the study of 11-HETE biosynthesis?
Methodological Answer: Deuterated AA analogs (e.g., d8-AA) introduce KIEs that slow hydrogen abstraction during enzymatic oxidation, altering reaction rates. Experimental steps include:
- Incubating cells with d8-AA and quantifying 11-HETE using LC-MS/MS to compare isotopic enrichment.
- Analyzing KIEs to identify rate-limiting steps in COX-2 catalysis.
- Cross-validating with recombinant enzyme assays to isolate isotopic effects on substrate binding and product formation .
Q. How can researchers resolve contradictions in enzyme specificity, such as 15-PGDH metabolizing 11(R)-HETE despite its typical preference for 15(S)-hydroxyl groups?
Methodological Answer:
- Perform in vitro assays with recombinant 15-PGDH and synthetic 11(R)-HETE to confirm oxidation activity.
- Use competitive inhibitors (e.g., CAY10397) to block 15-PGDH and observe reduced 11-oxo-ETE production.
- Structural analysis (e.g., X-ray crystallography) of 15-PGDH bound to 11(R)-HETE reveals atypical substrate binding motifs.
- Validate findings in cell lysates via Western blotting and metabolite profiling .
Q. What experimental approaches address stereoisomer-specific functional disparities, such as 12(S)-HETE promoting fibronectin in lung cancer while 12(R)-HETE does not?
Methodological Answer:
- Synthesize pure 11(R)- and 11(S)-HETE enantiomers using asymmetric catalysis.
- Treat cancer cell lines with each isomer and quantify fibronectin via ELISA or qPCR.
- Use CRISPR-edited cell models lacking specific HETE receptors to isolate stereoisomer signaling pathways.
- Correlate findings with clinical samples using immunohistochemistry for fibronectin and HETE levels .
Q. How is the antiproliferative activity of 11-oxo-ETE (a 11-HETE derivative) quantified in endothelial cells?
Methodological Answer:
- Conduct BrdU incorporation assays in human umbilical vein endothelial cells (HUVECs) treated with 11-oxo-ETE.
- Calculate IC50 values using dose-response curves (e.g., 2.1 µM for 11-oxo-ETE in HUVECs).
- Validate specificity via glutathione (GSH) adduct formation assays to confirm metabolite inactivation.
- Compare potency to known antiproliferative agents (e.g., 15d-PGJ2) .
Q. How can conflicting data on COX isoform contributions to 11-HETE synthesis be resolved?
Methodological Answer:
- Profile COX-1/COX-2 expression in cell models via Western blotting.
- Use isoform-specific inhibitors (e.g., SC-560 for COX-1, NS-398 for COX-2) to dissect contributions.
- Analyze 11-HETE synthesis in COX-1/2 knockout mice or CRISPR-edited cell lines.
- Cross-reference with lipidomic datasets from tissues with known COX isoform dominance .
Q. What advanced analytical techniques improve quantification of 11-HETE in complex biological matrices?
Methodological Answer:
- LC-MS/MS with stable isotope internal standards (e.g., d4-11-HETE) ensures precision by correcting for matrix effects.
- Chiral stationary phases (e.g., Chiralpak IG-U) resolve enantiomers in tissue homogenates.
- Membrane lipid extraction via solid-phase extraction (SPE) minimizes phospholipid interference.
- Data-independent acquisition (DIA) enhances sensitivity for low-abundance metabolites in serum or tumor samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
